Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate: is an organic compound that features a tert-butyl ester group, a nitro group, and a sulfamoyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by sulfonation to add the sulfamoyl group. The final step involves esterification with tert-butyl 3-bromopropanoate under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction: Formation of tert-butyl 3-(2-amino-4-sulfamoylanilino)propanoate.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine:
- Potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Tert-butyl 3-(2-nitroanilino)propanoate: Lacks the sulfamoyl group, which may affect its reactivity and biological activity.
Tert-butyl 3-(4-sulfamoylanilino)propanoate: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness: Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)6-7-15-10-5-4-9(23(14,20)21)8-11(10)16(18)19/h4-5,8,15H,6-7H2,1-3H3,(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQXTWPARQTOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.